A Technical Guide to the Physicochemical Characteristics of 2-(Adamantan-2-yl)ethanamine for Drug Development Professionals
A Technical Guide to the Physicochemical Characteristics of 2-(Adamantan-2-yl)ethanamine for Drug Development Professionals
Introduction: The Strategic Role of the Adamantane Moiety
2-(Adamantan-2-yl)ethanamine is a primary amine featuring a rigid, tricyclic adamantane core. The adamantane group, a diamondoid hydrocarbon, is of significant interest in medicinal chemistry and drug development. Its unique cage-like structure imparts a combination of high lipophilicity, metabolic stability, and conformational rigidity.[1][2] These properties are frequently leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, improving membrane permeability, target binding, and overall bioavailability.[3][4]
Adamantane-containing drugs, such as Amantadine and Memantine, have found success as antiviral and neuroprotective agents, respectively, underscoring the scaffold's therapeutic potential.[2][3] The 2-substituted isomer, as seen in 2-(Adamantan-2-yl)ethanamine, offers a distinct spatial arrangement compared to the more common 1-substituted analogues, providing a different vector for functionalization and interaction with biological targets.[5][6]
This technical guide provides an in-depth analysis of the core physicochemical characteristics of 2-(Adamantan-2-yl)ethanamine. It is designed for researchers, medicinal chemists, and formulation scientists, offering both a summary of key properties and detailed, field-proven protocols for their experimental determination. Understanding these parameters is foundational to harnessing the full potential of this valuable chemical scaffold in modern drug discovery.
Core Physicochemical Properties
The utility of a drug candidate is intrinsically linked to its physical and chemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(Adamantan-2-yl)ethanamine.
| Property | Value | Source / Comment |
| IUPAC Name | 2-(Adamantan-2-yl)ethanamine | - |
| Synonyms | [2-(2-adamantyl)ethyl]amine; 2-Adamantanylethylamine | [7] |
| CAS Number | 59807-55-5 | [7] |
| Molecular Formula | C₁₂H₂₁N | [7] |
| Molecular Weight | 179.30 g/mol | [7] |
| Boiling Point | 248.5 °C at 760 mmHg | [7] |
| Density | 0.992 g/cm³ | [7] |
| pKa (predicted) | ~10.5 | Based on typical primary alkylamines.[8] |
| logP (predicted) | ~3.0 - 3.5 | Estimated based on structure; high lipophilicity is expected. |
| Appearance | Likely a colorless oil or low-melting solid | Inferred from similar structures. |
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity, directly influencing its ability to cross biological membranes. The bulky, nonpolar adamantane cage dominates the structure of 2-(Adamantan-2-yl)ethanamine, ensuring a high logP value. This high lipophilicity is advantageous for penetrating the blood-brain barrier and enhancing oral absorption but may also lead to challenges such as non-specific binding and poor aqueous solubility.
Acidity and Basicity (pKa)
The primary amine group (-NH₂) confers basicity to the molecule. The pKa is the pH at which 50% of the amine groups are protonated (-NH₃⁺). For primary alkylamines, the pKa is typically in the range of 10-11.[8] This value is fundamental for:
-
Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base.
-
Formulation: The amine's basicity allows for the formation of stable, crystalline hydrochloride or other salts, which often have superior handling and solubility properties.[9]
-
Biological Interaction: At physiological pH (~7.4), the amine will be predominantly in its protonated state, which is crucial for forming ionic interactions with biological targets like receptors and enzymes.
Solubility
The free base of 2-(Adamantan-2-yl)ethanamine is expected to be poorly soluble in water due to its high lipophilicity, a characteristic shared by its parent hydrocarbon, adamantane.[10] However, it should be readily soluble in nonpolar organic solvents. For pharmaceutical applications, solubility is dramatically improved by forming a salt, such as 2-(adamantan-2-yl)ethanamine hydrochloride. The salt form readily dissolves in aqueous media, a critical requirement for parenteral formulations and for dissolution in the gastrointestinal tract.
Thermal Properties
The reported boiling point of 248.5 °C indicates low volatility.[7] While the melting point of the free base is not widely reported, adamantane itself has an unusually high melting point for a hydrocarbon (270 °C) due to its crystalline structure.[10] The hydrochloride salt of the related 2-aminoadamantane has a melting point of 220-222 °C, suggesting that the salt form of 2-(Adamantan-2-yl)ethanamine will also be a stable, high-melting solid.[11] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the melting point, thermal stability, and decomposition profile of the active pharmaceutical ingredient (API), especially in its salt form.
Experimental Determination Protocols
To ensure scientific rigor, the predicted properties must be confirmed experimentally. The following protocols describe robust, self-validating methods for determining key physicochemical parameters.
Determination of pKa via Potentiometric Titration
Causality: Potentiometric titration is the gold standard for pKa determination. It relies on the direct measurement of pH changes as a function of added titrant. The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point directly yields the pKa. This method is accurate, reproducible, and provides a direct thermodynamic measurement.
Protocol:
-
Sample Preparation: Accurately weigh ~20 mg of 2-(Adamantan-2-yl)ethanamine hydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water.
-
Titrant Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 7.00 and pH 10.00) that bracket the expected pKa.
-
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.05 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the pH value at the point where half of the amine has been neutralized. For higher accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative plot indicates the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of logP via Shake-Flask Method (OECD 107)
Causality: The shake-flask method is a direct and definitive way to measure the partitioning of a compound between two immiscible phases, typically n-octanol and water.[12] This provides a direct measure of lipophilicity. By pre-saturating the phases and analyzing the concentration in one or both layers after equilibration, a reliable logP value is obtained. Using a buffered aqueous phase (pH ~9-10) ensures the amine is predominantly in its neutral, free base form for accurate partitioning measurement.
Protocol:
-
Phase Preparation: Prepare a phosphate or borate buffer solution (e.g., pH 9.5). Saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of 2-(Adamantan-2-yl)ethanamine in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated buffer (e.g., 1:1 or 10:1 ratio, depending on expected logP).
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature. Allow the phases to separate completely, using centrifugation if necessary to break up emulsions.
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in one or both phases using a validated analytical method (e.g., GC-MS or HPLC-UV).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination via the shake-flask method.
Anticipated Spectroscopic Profile
While specific published spectra for this exact compound are scarce, its structure allows for a reliable prediction of its key spectroscopic features.
-
¹H NMR: The spectrum will be characterized by complex, overlapping signals from the 15 protons on the adamantane cage, typically found between 1.5-2.0 ppm. The two methylene groups of the ethyl chain (-CH₂-CH₂-NH₂) will appear as distinct multiplets, likely between 2.5-3.5 ppm. The amine protons (-NH₂) will typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: Due to the C₂ symmetry of the 2-substituted adamantane cage, fewer than 10 signals would be expected for the cage carbons. The two ethyl carbons will be clearly resolved and shifted downfield relative to the adamantane signals.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 179. The base peak would likely correspond to fragmentation at the C-C bond between the adamantane and the ethyl group, resulting in a stable adamantyl-containing cation.
Implications for Drug Development
The physicochemical profile of 2-(Adamantan-2-yl)ethanamine makes it a compelling building block for drug candidates, particularly those targeting the central nervous system (CNS) or requiring high membrane permeability.
-
High Lipophilicity: The adamantane cage acts as a "lipophilic bullet," enhancing the ability of a molecule to cross cellular membranes and the blood-brain barrier. This is a key strategy for developing drugs for neurological disorders.[1][2][4]
-
Basicity and Salt Formation: The amine group (pKa ~10.5) ensures that the molecule will be protonated at physiological pH. This positive charge can be critical for forming strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket. Furthermore, the ability to form highly soluble and stable crystalline salts is a major advantage for drug formulation and manufacturing.
-
Metabolic Stability: The adamantane cage is sterically hindered and lacks easily oxidizable protons, making it highly resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this moiety can significantly increase a drug's half-life.
-
Structural Rigidity: The rigid adamantane scaffold reduces the number of available conformations for a molecule. This pre-organization can decrease the entropic penalty of binding to a target, potentially leading to higher affinity and selectivity.
Conclusion
2-(Adamantan-2-yl)ethanamine is a valuable scaffold characterized by high lipophilicity, well-defined basicity, and the structural rigidity inherent to its diamondoid core. These properties make it an attractive component for designing novel therapeutics with enhanced pharmacokinetic profiles, particularly for challenging targets requiring membrane penetration and metabolic stability. A thorough experimental characterization of its pKa, logP, and thermal properties, as outlined in this guide, is a critical first step in rationally designing and developing effective new medicines based on this promising molecular framework.
References
- Wikipedia. Adamantane. [Link]
- Maohuan Chemical. 2-(2-Adamantyl)ethylamine. [Link]ethylamine.html)
- Pharmacia. Adamantane-containing drug delivery systems. [Link]
- PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]
- Chemcd. 2-(2-adamantyl)ethanamine, 59807-55-5. [Link]ETHANAMINE-59807-55-5.html)
- MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
- ResearchGate. Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. [Link]
- PubMed. (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone. [Link]
- National Institutes of Health. 2-Aminoadamantane | C10H17N | CID 25332 - PubChem. [Link]
- National Institutes of Health. 2-[1-(1-Adamantyl)-2-adamantyl]ethanamine - PubChem. [Link]
- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
- Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
- PubMed Central. Development of Methods for the Determination of pKa Values. [Link]
- ScienceDirect. 13C NMR spectra of adamantane derivatives. [Link]
- University of South Alabama. Thermophysical Properties of Aqueous Amine Salts for closed Air Cabin Revitalization. [Link]
- PubMed Central. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
- Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]
- Lead Sciences. 2-(Adamantan-2-yl)ethanamine. [Link]
- ResearchGate. Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of.... [Link]
- Wiley Online Library. Differential thermal analysis of nitramines, amine salts, and guanidine derivatives. [Link]
- Florida State University Libraries. Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. [Link]
- SciELO. solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. [Link]
- MDPI. Simple Method for the Estimation of pKa of Amines. [Link]
- ResearchGate. Thermogravimetric analysis curves of PA-derived salts (a) based on.... [Link]
- The Good Scents Company. adamantane, 281-23-2. [Link]
- LookChem. 1-Adamantanamine hydrochloride 665-66-7 Fine Crystalline Powder In Medicine. [Link]
Sources
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(2-Adamantyl)ethylamine|59807-55-5-Maohuan Chemical [bschem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Adamantanamine hydrochloride 665-66-7 Fine Crystalline Powder In Medicine [minstargroup.com]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
- 11. 2-Adamantylamine 99 10523-68-9 [sigmaaldrich.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
